C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine chemical structure and properties
C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine chemical structure and properties
An In-Depth Technical Guide to C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine: Synthesis, Characterization, and Proposed Biological Evaluation
Abstract
This technical guide provides a comprehensive overview of C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine, a substituted aminomethylthiazole derivative. While specific experimental data for this compound is limited in current literature, this document outlines a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies and the well-documented activities of structurally related 2-arylthiazoles. We present a proposed synthetic pathway via reductive amination of a key aldehyde intermediate, detail protocols for assessing its potential as an anticancer agent targeting tubulin polymerization, and provide an in-silico prediction of its physicochemical and ADME properties. This guide is intended for researchers in medicinal chemistry and drug discovery, offering a foundational blueprint for the investigation of this and similar novel chemical entities.
Introduction: The Therapeutic Potential of the 2-Arylthiazole Scaffold
The thiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds, including the essential vitamin B1 (thiamine). Its structural rigidity and capacity for diverse molecular interactions make it a "privileged structure" in medicinal chemistry. The 2-arylthiazole subclass, in particular, has garnered significant attention for its broad spectrum of pharmacological activities, most notably as potent anticancer agents.[1][2][3]
Many compounds featuring this scaffold have been identified as inhibitors of tubulin polymerization.[4][5][6] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic assembly and disassembly of microtubules, which are critical for mitotic spindle formation. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[4]
C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine (henceforth referred to as Compound 1) belongs to this promising class of molecules. The 3,5-dimethylphenyl substitution at the 2-position and the aminomethyl group at the 4-position represent key structural features for potential biological activity. This guide provides a comprehensive, albeit prospective, analysis of Compound 1, laying the groundwork for its practical synthesis and investigation.
Chemical Structure and Physicochemical Properties
The unambiguous identification of Compound 1 is crucial for any research endeavor. Its structure and fundamental properties are summarized below.
Chemical Structure:
Caption: Chemical Structure of C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine.
Table 1: Physicochemical Properties of Compound 1
| Property | Value / Predicted Value | Source / Method |
| IUPAC Name | [2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanamine | ECHEMI Safety Data Sheet[7] |
| CAS Number | 885280-05-7 | ECHEMI Safety Data Sheet[7] |
| Molecular Formula | C₁₂H₁₄N₂S | Calculated |
| Molecular Weight | 218.32 g/mol | Calculated |
| Predicted logP | 2.5 - 3.5 | In Silico Prediction[8][9] |
| Predicted pKa (basic) | 8.5 - 9.5 (amine) | In Silico Prediction[] |
| Predicted Aqueous Solubility | Low to Moderate | In Silico Prediction[8] |
| Predicted Polar Surface Area | ~65 Ų | In Silico Prediction |
| Predicted H-Bond Donors | 2 | Calculated |
| Predicted H-Bond Acceptors | 3 | Calculated |
Note: Predicted values are estimates derived from computational algorithms and serve as a guide for experimental design. These tools are crucial in modern drug discovery for early-stage candidate profiling.[7][9]
Proposed Synthesis and Characterization
While multiple synthetic routes to the 2-arylthiazole core exist, such as the classic Hantzsch synthesis, a more direct and efficient pathway is available due to the commercial availability of a key intermediate.[11][12][13] We propose a two-step synthesis starting from 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde.
Sources
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 9. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 13. synarchive.com [synarchive.com]
